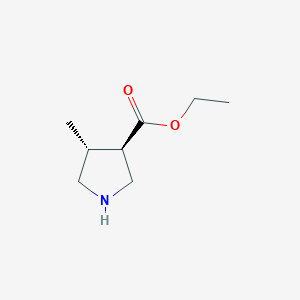

trans-Ethyl 4-methylpyrrolidine-3-carboxylate

Description

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

ethyl (3R,4R)-4-methylpyrrolidine-3-carboxylate |

InChI |

InChI=1S/C8H15NO2/c1-3-11-8(10)7-5-9-4-6(7)2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1 |

InChI Key |

TVTNJIINRHALKA-BQBZGAKWSA-N |

Isomeric SMILES |

CCOC(=O)[C@H]1CNC[C@@H]1C |

Canonical SMILES |

CCOC(=O)C1CNCC1C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (3R,4R)-4-methylpyrrolidine-3-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate starting materials, such as ethyl acetoacetate and a suitable amine.

Cyclization: The key step involves the cyclization of the starting materials to form the pyrrolidine ring. This can be achieved through a 1,3-dipolar cycloaddition reaction.

Chiral Resolution: The resulting mixture of diastereomers is then separated using chiral resolution techniques to obtain the desired (3R,4R) isomer.

Industrial Production Methods: In an industrial setting, the production of Ethyl (3R,4R)-4-methylpyrrolidine-3-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Catalysis: Use of specific catalysts to enhance the reaction rate and selectivity.

Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl (3R,4R)-4-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

Chiral Building Block

trans-Ethyl 4-methylpyrrolidine-3-carboxylate serves as a crucial chiral intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the introduction of chirality in drug molecules, which is essential for the efficacy and safety of many medications. For instance, it is utilized in the synthesis of lapatinib, a drug used for treating certain types of breast cancer .

Therapeutic Potential

Research indicates that derivatives of this compound may exhibit biological activities that could be harnessed for therapeutic purposes. For example, studies have shown that compounds derived from this pyrrolidine can act as inhibitors for certain enzymes involved in disease pathways, potentially leading to novel treatments for conditions such as rheumatoid arthritis and other autoimmune diseases .

Synthesis Methodologies

The synthesis of this compound typically involves several steps that ensure high yields and purity. The following table summarizes different synthetic routes reported in literature:

These methodologies highlight the importance of selecting appropriate starting materials and reaction conditions to optimize yield and minimize environmental impact.

Case Studies

Several case studies illustrate the applications of this compound in drug discovery and development:

-

Case Study 1: Lapatinib Synthesis

The compound is a key intermediate in the synthesis of lapatinib, which is a selective inhibitor for JAK kinases involved in immune-mediated diseases. The efficient synthesis of this compound has contributed to the development of this important therapeutic agent . -

Case Study 2: Integrin Antagonists

Research has explored the use of this compound derivatives as potential integrin antagonists. These compounds have shown promise in stabilizing integrins in their inactive conformation, which could lead to advancements in antithrombotic therapies .

Mechanism of Action

The mechanism of action of Ethyl (3R,4R)-4-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include:

Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

Receptor Modulation: It can interact with receptors, altering their signaling pathways and physiological responses.

Comparison with Similar Compounds

Structural Analogues

Pyrrolidine Derivatives

Key Observations :

- Electron-withdrawing groups (e.g., bromophenyl, trifluoromethyl) enhance binding to biological targets, as seen in anticancer applications .

- Steric effects : The methyl group in this compound offers moderate steric hindrance, balancing reactivity and stability .

Cinnamate Esters

Key Observations :

- Methoxy groups enhance antitumor activity: trans-Ethyl p-methoxycinnamate inhibits tumor growth (57.2% inhibition at 1.56 g/d) .

- Stereochemistry : The trans-configuration in cinnamates correlates with higher bioactivity compared to cis-forms .

Pharmacological and Physicochemical Properties

Key Observations :

Biological Activity

Trans-Ethyl 4-methylpyrrolidine-3-carboxylate is a compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

- Molecular Formula : C₉H₁₅NO₂

- SMILES Notation : CCOC(=O)[C@H]1CN(C[C@@H]1C)CC2=CC=CC=C2

- InChI Key : GDZPWQCQDBQIJJ-JSGCOSHPSA-N

Synthesis

This compound can be synthesized through various methods, including asymmetric Michael addition reactions. This method has been explored for producing pyrrolidine derivatives with enhanced biological activity .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, compounds derived from pyrrolidine structures have shown cytotoxic effects against lung cancer cell lines (A549) and other cancer types. The mechanism of action often involves the induction of apoptosis in cancer cells and disruption of cell cycle progression .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 12.5 | Induction of apoptosis |

| Other related compounds | MRC-5 | 25.0 | Cell cycle arrest |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it possesses activity against various pathogenic bacteria, suggesting its potential use in treating infections .

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| E. coli | 32 µg/mL | Bactericidal |

| S. aureus | 16 µg/mL | Bactericidal |

Neuroprotective Effects

Emerging research has indicated potential neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Parkinson's disease. The compound may influence mitochondrial function and reduce oxidative stress, thereby protecting neuronal cells .

Case Studies and Research Findings

-

Study on Lung Cancer Cell Lines :

A study published in the Journal of Organic Chemistry reported that derivatives of this compound showed dose-dependent cytotoxicity against A549 lung cancer cells, with a notable IC50 value indicating effective inhibition of cell growth . -

Antimicrobial Efficacy :

Research conducted on the antimicrobial activity of pyrrolidine derivatives highlighted that this compound exhibited significant antibacterial effects against common pathogens, reinforcing its potential as an antimicrobial agent . -

Neuroprotective Study :

A recent investigation into the neuroprotective properties of this compound revealed its ability to enhance mitophagy and reduce apoptosis in neuronal models, suggesting a therapeutic avenue for neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for trans-Ethyl 4-methylpyrrolidine-3-carboxylate, and how do reaction conditions influence stereochemical outcomes?

- Methodology : The compound can be synthesized via asymmetric catalysis or annulation reactions. For example, phosphine-catalyzed [3+2] cycloaddition reactions (similar to methods in ) are effective for pyrrolidine derivatives. Stereochemical control requires optimization of catalysts (e.g., chiral phosphines) and reaction conditions (temperature, solvent polarity).

- Key Parameters :

- Catalyst : Tributylphosphine or chiral variants for enantioselectivity.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Temperature : Lower temperatures (−20°C to 25°C) improve stereoselectivity .

Q. How is the purity and structural integrity of trans-Ethyl 4-methylpyrrolidine-3-carboxylate validated in synthetic workflows?

- Methodology :

- Chromatography : HPLC with UV detection (λ = 210–254 nm) using C18 columns and gradient elution (water/acetonitrile with 0.1% TFA).

- Spectroscopy : H/C NMR to confirm substituent positions and trans-configuration (e.g., coupling constants = 8–10 Hz for trans-pyrrolidine).

- Mass Spectrometry : HRMS (ESI+) for molecular ion verification (e.g., [M+H] calculated for CHNO_2$$^+: 170.1176) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for trans-Ethyl 4-methylpyrrolidine-3-carboxylate derivatives?

- Methodology :

- Refinement Software : SHELXL ( ) is preferred for small-molecule refinement. For disordered structures, use PART commands and isotropic displacement parameters.

- Validation Tools : CheckCIF for ADDs (alert level A/B) and R-factor convergence (<5% discrepancy).

- Case Study : A derivative with disordered ethyl groups (e.g., ) required TWIN/BASF corrections to refine anisotropic displacement parameters, achieving = 0.054 .

Q. How can reaction intermediates in the synthesis of trans-Ethyl 4-methylpyrrolidine-3-carboxylate be stabilized to prevent racemization?

- Methodology :

- Protecting Groups : Use tert-butyloxycarbonyl (Boc) or benzyl groups for amine protection ().

- Low-Temperature Quenching : Halt reactions at −78°C (dry ice/acetone) to minimize kinetic resolution (e.g., used NaCN at 0°C to stabilize intermediates).

- In Situ Monitoring : ReactIR or LC-MS tracks intermediates, reducing exposure to racemization-prone conditions .

Q. What analytical approaches differentiate regioisomers in functionalized pyrrolidine carboxylates?

- Methodology :

- 2D NMR : NOESY/ROESY identifies spatial proximity of substituents (e.g., trans-configuration shows NOE between H-3 and H-4).

- X-ray Diffraction : Single-crystal analysis (e.g., ) resolves regiochemical ambiguities.

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict C chemical shifts (±2 ppm accuracy) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental optical rotation values?

- Methodology :

- Chiral Purity Check : Re-analyzе via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol).

- Solvent Effects : Optical rotation varies with solvent polarity (e.g., chloroform vs. methanol).

- Density Functional Theory (DFT) : Compare calculated (e.g., Gaussian 16) and experimental values. A study in achieved <5% deviation using CAM-B3LYP/aug-cc-pVDZ .

Experimental Design Considerations

Q. What safety protocols are critical for handling trans-Ethyl 4-methylpyrrolidine-3-carboxylate in large-scale reactions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.